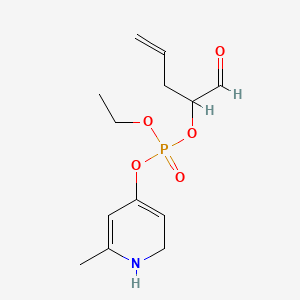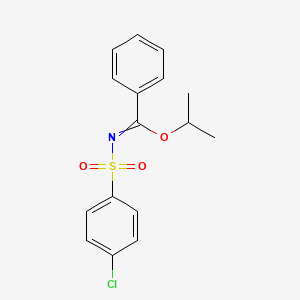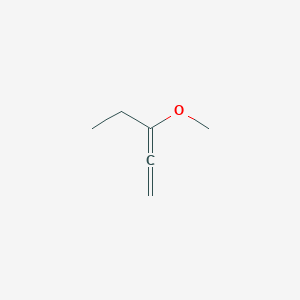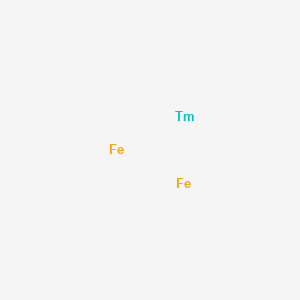
Iron;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;thulium is a compound that combines the properties of iron and thulium. Iron is a well-known transition metal with significant industrial and biological importance, while thulium is a rare earth element known for its unique magnetic and optical properties. The combination of these two elements results in a compound with intriguing characteristics, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron;thulium compounds can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of iron oxide with thulium oxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as pulsed laser deposition and sputtering. These methods allow for precise control over the composition and properties of the resulting thin films, which are essential for applications in spintronics and other advanced technologies .
Análisis De Reacciones Químicas
Types of Reactions: Iron;thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, thulium in the compound can react with oxygen to form thulium oxide, while iron can undergo oxidation to form iron oxide.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products.
Major Products Formed: The major products formed from these reactions include thulium oxide and iron oxide. These oxides are often used as precursors for further chemical modifications and applications .
Aplicaciones Científicas De Investigación
Iron;thulium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical imaging and therapy, particularly in magnetic resonance imaging (MRI) and targeted drug delivery.
Medicine: Explored for their potential in cancer treatment, where their magnetic properties can be utilized for hyperthermia therapy.
Industry: Employed in the development of advanced materials for spintronic devices, which are essential for next-generation electronic devices
Mecanismo De Acción
The mechanism of action of iron;thulium compounds is primarily based on their magnetic and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through magnetic interactions. These interactions can influence cellular processes and pathways, making the compound useful in biomedical applications such as imaging and therapy .
Comparación Con Compuestos Similares
Thulium Iron Garnet (TmIG): Known for its excellent magnetic properties and used in spintronic applications.
Europium Iron Garnet (EuIG): Similar to TmIG but with different magnetic anisotropy properties.
Terbium Iron Garnet (TbIG): Another rare earth iron garnet with unique magnetic characteristics
Uniqueness: Iron;thulium compounds are unique due to the combination of iron’s well-known magnetic properties and thulium’s rare earth characteristics. This combination results in compounds with enhanced magnetic and electronic properties, making them highly valuable for advanced technological applications.
Propiedades
Número CAS |
12023-41-5 |
|---|---|
Fórmula molecular |
Fe2Tm |
Peso molecular |
280.62 g/mol |
Nombre IUPAC |
iron;thulium |
InChI |
InChI=1S/2Fe.Tm |
Clave InChI |
TVRNBLIQVNSKSQ-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


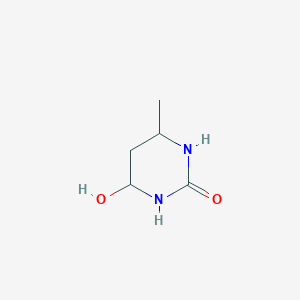
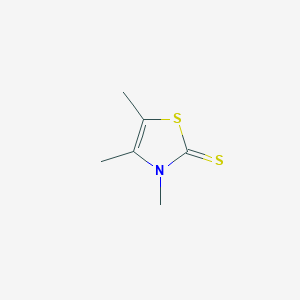
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
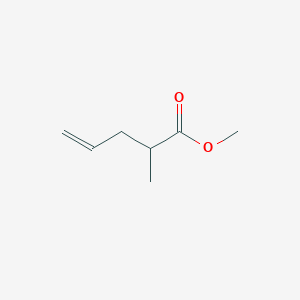
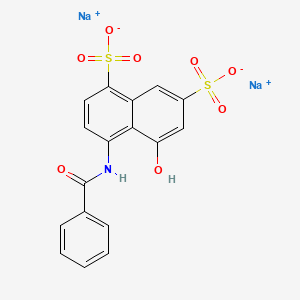
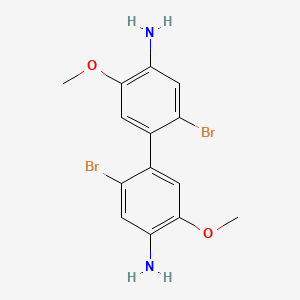
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)



